molecular formula C14H27NaO4 B12776261 Sodium lauryl glycol carboxylate CAS No. 119793-28-1

Sodium lauryl glycol carboxylate

Cat. No.: B12776261
CAS No.: 119793-28-1
M. Wt: 282.35 g/mol
InChI Key: UIGBPGNEWMRLGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium lauryl glycol carboxylate is an anionic surfactant widely used in the cosmetics industry. It is known for its mild cleansing properties, high foaming ability, and stability across a wide pH range. This compound is particularly valued for its low irritant effect on the skin and eyes, making it suitable for products intended for sensitive skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauryl glycol carboxylate is typically synthesized through the reaction of lauryl alcohol with glycolic acid, followed by neutralization with sodium hydroxide. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lauryl alcohol and glycolic acid are mixed under controlled conditions. The mixture is then neutralized with sodium hydroxide to produce the final product. This process is optimized for high yield and purity, ensuring the compound meets industry standards for cosmetic applications .

Chemical Reactions Analysis

Types of Reactions: Sodium lauryl glycol carboxylate primarily undergoes reactions typical of carboxylates and surfactants. These include:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate group back to alcohols.

    Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.

Major Products:

Scientific Research Applications

Sodium lauryl glycol carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium lauryl glycol carboxylate is its surfactant property. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby facilitating their removal. The compound’s amphiphilic nature, with a hydrophilic head and hydrophobic tail, enables it to interact with both water and oil molecules, effectively emulsifying and dispersing them .

Comparison with Similar Compounds

    Sodium lauryl sulfate: Another anionic surfactant with similar cleansing properties but higher irritancy.

    Sodium lauryl ether sulfate: Less irritating than sodium lauryl sulfate while maintaining similar surfactant properties.

    Sodium stearate: A carboxylate-based surfactant used in soaps and detergents.

Uniqueness: Sodium lauryl glycol carboxylate stands out due to its mildness and low irritant effect, making it particularly suitable for sensitive skin formulations. Its stability across a wide pH range and high foaming ability further enhance its desirability in cosmetic applications .

Properties

CAS No.

119793-28-1

Molecular Formula

C14H27NaO4

Molecular Weight

282.35 g/mol

IUPAC Name

sodium;2-(2-hydroxydodecoxy)acetate

InChI

InChI=1S/C14H28O4.Na/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17;/h13,15H,2-12H2,1H3,(H,16,17);/q;+1/p-1

InChI Key

UIGBPGNEWMRLGK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC(COCC(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.